3-Benzyl-1,3-thiazolidine-2-thione
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Overview
Description
3-Benzyl-1,3-thiazolidine-2-thione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,3-thiazolidine-2-thione typically involves the condensation of benzylamine with carbon disulfide and formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The general reaction scheme is as follows:
- Benzylamine reacts with carbon disulfide to form benzyl dithiocarbamate.
- The benzyl dithiocarbamate then undergoes cyclization with formaldehyde to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-Benzyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is being investigated for its potential as an anticancer agent and as an inhibitor of enzymes like xanthine oxidase.
Industry: The compound is used in the development of agrochemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,3-thiazolidine-2-thione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as xanthine oxidase by binding to their active sites, thereby preventing substrate access.
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Thiazolidine-2-thione: Lacks the benzyl group but shares similar chemical properties.
Thiazolidinedione: Contains a carbonyl group instead of a thione group and is used as an antidiabetic agent.
Benzylthiazole: Contains a benzyl group but has a different ring structure.
Uniqueness: 3-Benzyl-1,3-thiazolidine-2-thione is unique due to its specific combination of a benzyl group and a thiazolidine ring with a thione group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
3484-99-9 |
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Molecular Formula |
C10H11NS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
3-benzyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C10H11NS2/c12-10-11(6-7-13-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
QTKZZHBBSBSSHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=S)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
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